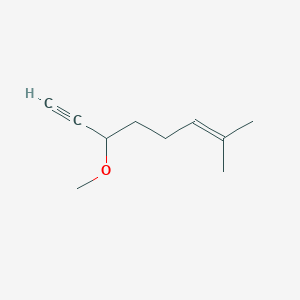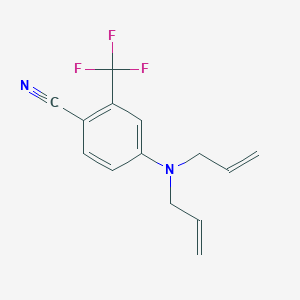
4-Ethynyl-2-methylhept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-methylhept-1-ene is an organic compound characterized by the presence of both an alkyne and an alkene functional group Its molecular formula is C9H14, and it is known for its unique structure which includes a triple bond at the fourth carbon and a double bond at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethynyl-2-methylhept-1-ene can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 4-bromo-2-methylhept-1-ene and a strong base such as sodium amide (NaNH2) can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions necessary for the synthesis of this compound. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-methylhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce both the alkyne and alkene groups to form the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyl-2-methylhept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific pathways involving alkynes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-ethynyl-2-methylhept-1-ene involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-heptene: Similar in structure but lacks the alkyne group.
1-Heptyne: Contains an alkyne group but lacks the alkene group.
4-Methyl-2-pentyne: Another compound with both alkyne and alkene groups but with a different carbon chain structure.
Uniqueness
4-Ethynyl-2-methylhept-1-ene is unique due to the simultaneous presence of both alkyne and alkene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation.
Propriétés
Numéro CAS |
765906-93-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
4-ethynyl-2-methylhept-1-ene |
InChI |
InChI=1S/C10H16/c1-5-7-10(6-2)8-9(3)4/h2,10H,3,5,7-8H2,1,4H3 |
Clé InChI |
ORSTZYKZAMZMCG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


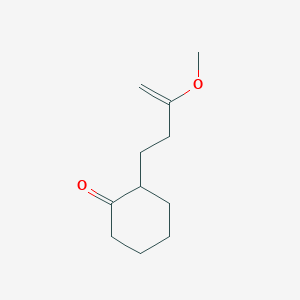
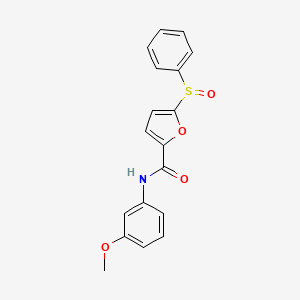
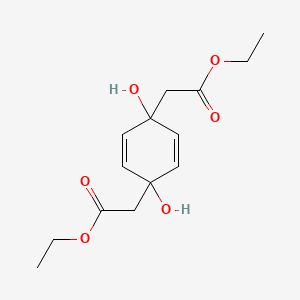
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)


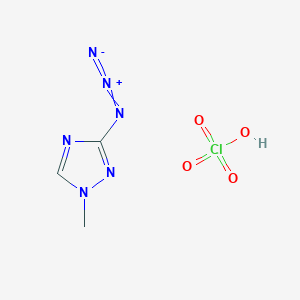

![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
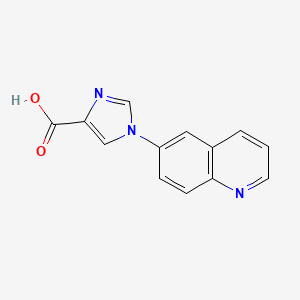
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
